molecular formula C17H14O B14729927 1-(Phenoxymethyl)naphthalene CAS No. 6245-96-1

1-(Phenoxymethyl)naphthalene

Cat. No.: B14729927
CAS No.: 6245-96-1
M. Wt: 234.29 g/mol
InChI Key: KLMNNHJXPIJNGJ-UHFFFAOYSA-N
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Description

1-(Phenoxymthalene) is a chemical compound classified as an aryl ether derivative of naphthalene. Its structure, featuring a naphthalene backbone linked to a phenoxymethyl group, makes it a potential intermediate or building block in organic synthesis and materials science research. Researchers may investigate its use in the development of novel organic compounds, such as ligands for catalysts or monomers for polymeric materials. While structurally similar naphthalene derivatives have been explored in medicinal chemistry for various biological activities , the specific research applications and mechanism of action for 1-(Phenoxymethyl)naphthalene itself are not well-documented in the current scientific literature and represent an area for further investigation. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6245-96-1

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

1-(phenoxymethyl)naphthalene

InChI

InChI=1S/C17H14O/c1-2-10-16(11-3-1)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2

InChI Key

KLMNNHJXPIJNGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis and Physicochemical Properties

The synthesis of 1-(phenoxymethyl)naphthalene can be achieved through various organic reactions. A common method involves the direct alkylation of a naphthalene (B1677914) precursor with a phenoxymethyl (B101242) halide.

A plausible synthetic route is the Williamson ether synthesis, where 1-naphthol (B170400) is deprotonated by a base, such as sodium hydroxide (B78521), to form the corresponding naphthoxide salt. This nucleophile then undergoes a substitution reaction with benzyl (B1604629) chloride to yield this compound.

Alternatively, the reaction can proceed from 1-(chloromethyl)naphthalene (B51744) and phenol (B47542) in the presence of a base.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₄O
Average Mass234.298 g/mol
Monoisotopic Mass234.104465 g/mol

Data sourced from PubChem and other chemical databases. epa.gov

Structural Characteristics

Table 2: Expected Bond Types and Counts in 1-(Phenoxymethyl)naphthalene

Bond TypeCount
C-C16
C-H14
C-O2
Aromatic C-C10
Aromatic C-H7

Role As a Synthetic Intermediate

Classical and Contemporary Synthetic Routes to this compound

The construction of the ether bond in this compound can be approached from two main retrosynthetic disconnections: either by forming the bond between the naphthalene moiety and the phenoxymethyl group, or between the phenoxy group and the naphthylmethyl group. This leads to a variety of classical and contemporary synthetic strategies.

Direct Alkylation Approaches on Naphthalene Scaffolds

Direct alkylation methods involve the introduction of the phenoxymethyl group onto a pre-existing naphthalene ring system. This can be accomplished through nucleophilic substitution reactions where either the naphthalene or the phenoxy group acts as the nucleophile.

A classical approach to forming aryl ethers is the nucleophilic aromatic substitution, including the Ullmann condensation. nih.govorganic-chemistry.org In this context, a halonaphthalene, such as 1-iodonaphthalene (B165133) or 1-bromonaphthalene, can be coupled with phenol in the presence of a copper catalyst. nih.govorganic-chemistry.orgnih.gov Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have introduced milder conditions using catalytic amounts of copper salts with various ligands.

The general reaction involves the deprotonation of phenol with a base to form the more nucleophilic phenoxide, which then displaces the halide on the naphthalene ring.

Reaction Scheme:

Ar-X + Ph-OH + Base --(Cu catalyst)--> Ar-O-Ph + HX + Base·H⁺

Where Ar = 1-Naphthyl, X = I, Br, Cl; Ph = Phenyl

Key parameters influencing the success of this reaction include the choice of copper catalyst, ligand, base, and solvent.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
CuINoneK₂CO₃PyridineRefluxModerate nih.gov
Cu₂O1,10-PhenanthrolineCs₂CO₃Toluene110Good nih.gov
CuIN,N-dimethylglycineK₃PO₄Dioxane80-100High nih.gov
This table presents typical conditions for Ullmann-type reactions for the synthesis of diaryl ethers, which are analogous to the synthesis of 1-phenoxynaphthalene.

Another direct approach is the Friedel-Crafts alkylation of naphthalene with phenoxymethyl chloride. elsevier.comresearchgate.net This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the alkylating agent. elsevier.comresearchgate.net The reaction proceeds by the formation of a carbocation or a polarized complex from phenoxymethyl chloride, which then attacks the electron-rich naphthalene ring. A significant challenge in Friedel-Crafts alkylation of naphthalene is controlling the position of substitution, as both the alpha and beta positions are susceptible to attack, and polyalkylation can be a competing side reaction.

Reaction Scheme:

C₁₀H₈ + Ph-O-CH₂Cl --(Lewis Acid)--> 1-(C₁₀H₇)-CH₂-O-Ph + HCl

Lewis Acid CatalystSolventTemperature (°C)Potential IssuesReference
AlCl₃CS₂ or Nitrobenzene0 - RTIsomer formation, Polyalkylation elsevier.comresearchgate.net
FeCl₃DichloromethaneRTCatalyst deactivation elsevier.com
ZnCl₂DichloromethaneRTLower reactivity researchgate.net
This table outlines general conditions for Friedel-Crafts alkylation of naphthalene, highlighting potential challenges.

Strategies Involving Naphthalen-1-ylmethanol Precursors

A more controlled and widely used approach involves the use of naphthalen-1-ylmethanol as a starting material. This strategy focuses on forming the ether linkage by reacting the hydroxyl group of naphthalen-1-ylmethanol with a phenolic derivative.

The Williamson ether synthesis is a cornerstone of ether formation and is directly applicable to the synthesis of this compound. google.commasterorganicchemistry.com This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In one variation, naphthalen-1-ylmethanol is first converted to a more reactive electrophile, 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene. This is then reacted with sodium phenoxide, generated by treating phenol with a strong base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH).

Reaction Scheme:

C₁₀H₇-CH₂OH + SOCl₂ or PBr₃ → C₁₀H₇-CH₂Cl or C₁₀H₇-CH₂Br

Ph-OH + NaH → Ph-O⁻Na⁺ + H₂

C₁₀H₇-CH₂Cl + Ph-O⁻Na⁺ → 1-(C₁₀H₇)-CH₂-O-Ph + NaCl

Alternatively, the Mitsunobu reaction provides a powerful method for the direct coupling of naphthalen-1-ylmethanol with phenol under mild, neutral conditions. nih.gov This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

ReagentsSolventTemperature (°C)Yield (%)Reference
NaH, 1-(chloromethyl)naphthaleneTHF or DMF0 - RTHigh google.commasterorganicchemistry.com
PPh₃, DEADTHF0 - RTGood to High nih.gov
PPh₃, DIADToluene0 - 9076 (for an analogous reaction) nih.gov
This table presents typical conditions for Williamson and Mitsunobu ether syntheses.

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C-O bonds, most notably the Buchwald-Hartwig amination, which has been adapted for ether synthesis. wikipedia.org This method can be applied to couple naphthalen-1-ylmethanol (or its corresponding halide) with phenol. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle.

Reaction Scheme:

C₁₀H₇-CH₂-X + Ph-OH + Base --(Pd catalyst, Ligand)--> 1-(C₁₀H₇)-CH₂-O-Ph + HX + Base·H⁺

Where X = Cl, Br, I, or OTs (tosylate)

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂BINAPCs₂CO₃Toluene80-110Good wikipedia.org
Pd₂(dba)₃XPhosK₃PO₄Dioxane100High wikipedia.org
PdCl₂(dppf)dppfNaOtBuToluene80-100Good to High wikipedia.org
This table illustrates typical conditions for Buchwald-Hartwig etherification, which can be adapted for the synthesis of this compound.

Multi-Step Synthesis Pathways for Elaborated Derivatives

The synthesis of more complex derivatives of this compound often necessitates multi-step sequences that allow for the introduction and manipulation of various functional groups on either the naphthalene or the phenyl ring.

A versatile approach to this compound involves a series of functional group interconversions starting from readily available precursors. One such pathway commences with the oxidation of 1-acetonaphthone to 1-naphthoic acid. This transformation can be achieved using reagents like iodine in dimethyl sulfoxide, followed by treatment with tert-butyl hydroperoxide. chemicalbook.com The resulting 1-naphthoic acid can then be reduced to 1-naphthalenemethanol (B1198782). Subsequently, the hydroxyl group of 1-naphthalenemethanol is converted to a good leaving group, such as a halide (e.g., chloride or bromide), to furnish 1-(halomethyl)naphthalene. orgsyn.org The synthesis of 1-chloromethylnaphthalene, for instance, can be accomplished by reacting naphthalene with paraformaldehyde and hydrochloric acid. orgsyn.org Finally, a Williamson ether synthesis is performed by reacting the 1-(halomethyl)naphthalene with phenol in the presence of a base to yield the target molecule, this compound. wikipedia.orgmasterorganicchemistry.com

This sequence of reactions highlights several key functional group interconversions:

Oxidation: Ketone to carboxylic acid.

Reduction: Carboxylic acid to alcohol.

Substitution: Alcohol to halide.

Etherification: Halide to ether.

Table 1: Key Functional Group Interconversions in the Synthesis of this compound

Starting MaterialReagentsProductTransformation
1-Acetonaphthone1. I₂, DMSO2. t-BuOOH1-Naphthoic acidOxidation
1-Naphthoic acide.g., LiAlH₄1-NaphthalenemethanolReduction
1-Naphthalenemethanole.g., SOCl₂ or PBr₃1-(Halomethyl)naphthaleneHalogenation
1-(Halomethyl)naphthalene and PhenolBase (e.g., K₂CO₃, NaH)This compoundWilliamson Ether Synthesis

In the synthesis of complex molecules containing the this compound scaffold, the use of protecting groups can be crucial to mask reactive functional groups and ensure chemoselectivity. For instance, if either the naphthalene or the phenol ring bears other reactive substituents, such as hydroxyl or amino groups, these must be protected before carrying out the etherification or other synthetic transformations.

Common protecting groups for hydroxyl functions that are stable under the basic conditions of the Williamson ether synthesis include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS) and acetals (e.g., methoxymethyl, MOM; ethoxyethyl, EE; methoxypropyl, MOP). nih.govacs.org The 2-naphthylmethyl (NAP) ether itself is also employed as a protecting group in carbohydrate synthesis, offering orthogonal deprotection strategies. rsc.orgacs.orgnih.gov For example, a hydroxyl group on a substituted phenol could be protected as a silyl ether. After the Williamson ether synthesis to form the desired naphthyl ether linkage, the silyl group can be selectively removed using fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF) without cleaving the newly formed ether bond. acs.org

The choice of protecting group depends on its stability towards the reaction conditions of subsequent steps and the ease of its selective removal.

Table 2: Examples of Protecting Groups in Organic Synthesis

Protecting GroupAbbreviationFunctional Group ProtectedDeprotection Conditions
tert-Butyldimethylsilyl etherTBDMS or TBSAlcoholFluoride ions (e.g., TBAF)
Methoxymethyl etherMOMAlcoholMild acid
Ethoxyethyl etherEEAlcoholMild acid
Methoxypropyl etherMOPAlcoholMild acid
2-Naphthylmethyl etherNAPAlcoholOxidative cleavage (e.g., DDQ), Hydrogenolysis

Mechanistic Investigations of this compound Formation

Understanding the mechanism of the etherification reaction is fundamental to optimizing reaction conditions and maximizing the yield of this compound. The most common method for its synthesis, the Williamson ether synthesis, proceeds via a well-established mechanism. wikipedia.orgmasterorganicchemistry.com

Elucidation of Reaction Intermediates

The key intermediate in the Williamson ether synthesis of this compound is the phenoxide ion, formed by the deprotonation of phenol with a suitable base. This phenoxide anion is a potent nucleophile. The other reactant, 1-(halomethyl)naphthalene, possesses an electrophilic carbon atom bonded to the halogen. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this concerted step, the phenoxide ion attacks the electrophilic carbon of the 1-(halomethyl)naphthalene from the backside, leading to the simultaneous formation of the C-O ether bond and the breaking of the C-X (halogen) bond. This process involves a transition state where the nucleophile, the electrophilic carbon, and the leaving group are partially bonded.

It is important to note that side reactions can occur. If a strong, sterically hindered base is used, or if the electrophile is prone to elimination, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of 1-methylenenaphthalene. However, with a primary halide like 1-(halomethyl)naphthalene, the SN2 pathway is generally favored. masterorganicchemistry.com

Kinetic Studies in Etherification Processes

A study on the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide, a system analogous to the formation of this compound, revealed that the solvent has a significant impact on the reaction kinetics and selectivity (O- vs. C-alkylation). rsc.orgrsc.org In polar aprotic solvents like acetonitrile, the rate of O-alkylation is significantly higher. rsc.org The choice of solvent can influence the solvation of the ionic intermediates and the transition state, thereby affecting the activation energy of the reaction.

Influence of Catalysis on Reaction Pathways

While the Williamson ether synthesis can proceed without a catalyst, the use of certain catalysts can enhance the reaction rate and improve the yield. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, are often employed in solid-liquid or liquid-liquid systems. The PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase containing the 1-(halomethyl)naphthalene, thereby increasing the effective concentration of the nucleophile in the reaction medium and accelerating the reaction.

Recent research has also explored the use of various catalytic systems to promote etherification reactions. For instance, cotton fabric-supported cationic acrylate (B77674) polymers have been shown to be efficient and recyclable catalysts for the Williamson ether synthesis under phase-transfer conditions. francis-press.com While specific studies on the catalytic synthesis of this compound are not abundant, the principles of catalysis in Williamson ether syntheses are directly applicable. The choice of catalyst can influence the reaction pathway by lowering the activation energy for the desired SN2 reaction, potentially suppressing side reactions.

Electrophilic Aromatic Substitution on the Naphthalene Moiety

Electrophilic aromatic substitution (EAS) reactions on the naphthalene ring are generally faster than on benzene. The substitution pattern is dictated by the stability of the intermediate carbocation (arenium ion). For unsubstituted naphthalene, electrophilic attack occurs preferentially at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7) because the arenium ion formed from α-attack is more stabilized by resonance, allowing one of the aromatic rings to remain fully intact in more resonance structures. youtube.comrsc.org

The phenoxymethyl group at the C1 position significantly directs the regioselectivity of subsequent electrophilic substitutions. The oxygen atom of the ether linkage possesses lone electron pairs that can be donated into the naphthalene π-system through resonance. This makes the phenoxymethyl group a powerful activating group and an ortho, para-director. youtube.comlibretexts.org

Electronic Effects : The group exerts a dual electronic effect:

Resonance Donating Effect (+R) : The oxygen lone pair delocalizes into the aromatic ring, increasing electron density at the ortho (C2) and para (C4) positions. This strongly stabilizes the arenium ion intermediate when substitution occurs at these sites. libretexts.org

Inductive Withdrawing Effect (-I) : Due to its electronegativity, the oxygen atom also withdraws electron density from the ring via the sigma bond.

The resonance effect is dominant, making the naphthalene system more reactive towards electrophiles than unsubstituted naphthalene. The primary sites for electrophilic attack on this compound are predicted to be the C4 (para) and C2 (ortho) positions. The C8 (peri) position, while also activated, is subject to significant steric hindrance from the phenoxymethyl group, making substitution at this site less favorable.

While specific studies on the halogenation of this compound are not extensively documented, the reaction outcome can be predicted based on the directing effects of the phenoxymethyl group. Halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) is expected to yield a mixture of 2-halo- and 4-halo-1-(phenoxymethyl)naphthalene isomers, with the 4-isomer often favored due to reduced steric hindrance compared to the adjacent C2 position.

Table 1: Predicted Halogenation Products of this compound

ReactionReagentsPredicted Major Products
BrominationBr₂, FeBr₃4-Bromo-1-(phenoxymethyl)naphthalene
2-Bromo-1-(phenoxymethyl)naphthalene
ChlorinationCl₂, AlCl₃4-Chloro-1-(phenoxymethyl)naphthalene
2-Chloro-1-(phenoxymethyl)naphthalene

Nitration: The nitration of naphthalene typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). This reaction on unsubstituted naphthalene yields primarily 1-nitronaphthalene (B515781) (typically ~90%) over 2-nitronaphthalene. youtube.comchegg.com For this compound, the activating phenoxymethyl group will direct the incoming nitro group. The reaction is expected to produce mainly 4-nitro-1-(phenoxymethyl)naphthalene and 2-nitro-1-(phenoxymethyl)naphthalene.

Sulfonation: The sulfonation of naphthalene is a reversible process, and the product distribution is highly sensitive to reaction conditions. shokubai.org

Kinetic Control : At lower temperatures (e.g., <100°C), sulfonation of naphthalene favors the α-position, yielding naphthalene-1-sulfonic acid. shokubai.orggoogle.com

Thermodynamic Control : At higher temperatures (e.g., >150°C), the more sterically hindered but thermodynamically more stable β-isomer, naphthalene-2-sulfonic acid, is the major product. shokubai.org

In the case of this compound, the powerful ortho, para-directing effect of the substituent is expected to dominate. Studies on analogous compounds like 1-methoxynaphthalene (B125815) show that sulfonation is directed to the activated positions. researchgate.net Therefore, sulfonation of this compound under kinetic control is predicted to yield this compound-4-sulfonic acid and the 2-sulfonic acid isomer. The steric and electronic influences of the oxy-substituent are known to be significant, often overriding other factors. researchgate.net

Table 2: Predicted Nitration and Sulfonation Products

ReactionConditionsPredicted Major Product(s)Rationale
NitrationHNO₃, H₂SO₄4-Nitro-1-(phenoxymethyl)naphthaleneStrong directing effect of the phenoxymethyl group.
Sulfonation (Kinetic)Conc. H₂SO₄, low temp.This compound-4-sulfonic acidPara-position is electronically activated and sterically accessible.
Sulfonation (Thermodynamic)Conc. H₂SO₄, high temp.This compound-4-sulfonic acidThe directing effect of the activating group is expected to be the primary determinant.

Oxidation and Reduction Pathways of this compound

The oxidation of this compound can proceed via two main pathways: attack on the naphthalene ring or cleavage of the ether bond.

The oxidation of unsubstituted naphthalene with strong oxidizing agents like chromium trioxide in acetic acid is a known method for producing 1,4-naphthoquinone (B94277). orgsyn.orggoogle.com The reaction is believed to proceed through the formation of 1-naphthol, which is then rapidly oxidized to the quinone. nih.gov

For this compound, similar oxidation could lead to a substituted naphthoquinone. Alternatively, the ether linkage could be cleaved. Oxidative cleavage of benzylic ethers is a known transformation and would yield 1-naphthol and phenol-related byproducts. The resulting 1-naphthol would be highly susceptible to further oxidation, yielding 1,4-naphthoquinone as the final product. nih.gov

Table 3: Potential Oxidation Reactions

Reagent/MethodExpected TransformationPotential Product(s)
CrO₃ in Acetic AcidOxidation of naphthalene ring1-(Phenoxymethyl)-1,4-naphthoquinone
Mn(IV) complexesOxidative cleavage and ring oxidation1,4-Naphthoquinone, Phenol
Enzymatic Oxidation (e.g., by Dioxygenase)Ring dihydroxylation(Phenoxymethyl)dihydroxy-dihydronaphthalene derivatives

The reduction of this compound can target either the naphthalene ring system or the phenoxymethyl ether bond.

Ring Reduction: Catalytic hydrogenation of naphthalene under high pressure can saturate one or both rings, leading to Tetralin (1,2,3,4-tetrahydronaphthalene) and Decalin (decahydronaphthalene), respectively. A similar reaction with this compound would be expected to reduce the unsubstituted ring first, yielding 5-(phenoxymethyl)-1,2,3,4-tetrahydronaphthalene. The Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) typically reduces one ring of the naphthalene system.

Ether Bond Cleavage: Reductive cleavage of the benzylic C-O bond is also a possibility under certain conditions (e.g., using strong reducing agents or catalytic transfer hydrogenolysis). This would result in the formation of 1-methylnaphthalene (B46632) and phenol.

Additionally, anaerobic biodegradation pathways for naphthalene are known to proceed via initial carboxylation followed by a series of reduction steps of the ring system, ultimately leading to ring cleavage. nih.govnih.gov Similar biological degradation could be a pathway for the transformation of this compound in environmental contexts.

Nucleophilic Reactivity of the Phenoxymethyl Ether Linkage

The ether linkage in this compound, while generally stable, can be susceptible to cleavage under nucleophilic attack, particularly when activated by acidic conditions. nih.govyoutube.com This reactivity is a key aspect of its transformational chemistry, allowing for the deprotection of the naphthylmethyl group or the introduction of new functionalities.

The most common method for cleaving the C-O bond of ethers involves the use of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). nih.govyoutube.com In this acid-catalyzed nucleophilic substitution, the ether oxygen is first protonated, converting the phenoxy group into a better leaving group. Subsequently, a nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), attacks the benzylic carbon of the naphthylmethyl group. This can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the resulting carbocation. nih.gov For a primary benzylic ether like this compound, an SN2 pathway is generally expected.

While the reaction with strong hydrohalic acids is well-established for ethers in general, specific studies on the nucleophilic cleavage of this compound with a broader range of nucleophiles are less common in the literature. However, the principles of ether cleavage suggest that other strong nucleophiles, such as organolithium or Grignard reagents, could potentially cleave the ether bond, although this would likely require harsh conditions due to the stability of the aryl ether.

The reactivity of the phenoxymethyl ether linkage is a critical consideration in synthetic design, as it dictates the conditions under which this moiety can be retained or selectively removed.

Role as a Versatile Building Block in Complex Organic Synthesis

The unique combination of a reactive naphthalene scaffold and a modifiable phenoxymethyl group makes this compound a valuable precursor in the synthesis of more intricate organic molecules. Its ability to participate in reactions that form new rings is a testament to its versatility.

Construction of Fused-Ring Systems

The naphthalene core of this compound can serve as a diene or a substrate for intramolecular cyclization reactions, leading to the formation of fused polycyclic systems.

One potential avenue for constructing fused rings is through intramolecular Friedel-Crafts reactions. masterorganicchemistry.com By introducing a suitable electrophilic functional group onto the phenoxy portion of the molecule, an intramolecular electrophilic aromatic substitution onto the electron-rich naphthalene ring can be initiated. For this to be effective, the phenoxymethyl linker must be of an appropriate length to allow for the formation of a stable five- or six-membered ring. The reaction would typically be catalyzed by a Lewis acid, such as AlCl₃, to activate the electrophile. The success of such a cyclization would depend on the specific substrate and reaction conditions.

Another approach to fused-ring systems is the Diels-Alder reaction, where the naphthalene system can act as a diene. However, the aromaticity of the naphthalene ring makes it a relatively unreactive diene, often requiring harsh conditions or the use of highly reactive dienophiles. mdpi.com The presence of the phenoxymethyl substituent at the 1-position can influence the regioselectivity of the cycloaddition.

Preparation of Heterocyclic Scaffolds Containing the this compound Unit

The this compound moiety can be incorporated into various heterocyclic systems, leading to novel compounds with potential applications in medicinal chemistry and materials science. This can be achieved by utilizing the reactivity of either the naphthalene ring or functional groups that can be introduced onto the phenoxy ring.

For instance, derivatives of this compound could be employed in classical heterocyclic synthesis reactions. The Bischler-Napieralski wikipedia.orgorganic-chemistry.orgnrochemistry.com and Pictet-Spengler wikipedia.orgnih.govnih.govyoutube.com reactions are powerful methods for the synthesis of isoquinoline (B145761) and β-carboline ring systems, respectively. If a β-arylethylamine or a similar precursor containing the this compound unit were synthesized, it could undergo intramolecular cyclization to form a heterocyclic ring fused to or containing the naphthalene moiety. The success of these reactions would be contingent on the stability of the ether linkage under the acidic reaction conditions typically employed.

Furthermore, the synthesis of benzo-fused heterocycles, such as benzofurans, often involves the cyclization of appropriately substituted phenols. core.ac.uk A derivative of this compound bearing a hydroxyl group and a suitable side chain on the naphthalene ring could be a precursor for such cyclizations.

Utilization in Multi-Component Coupling Reactions

Multi-component reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. nih.gov The this compound scaffold, with appropriate functionalization, has the potential to be a valuable component in such reactions.

Prominent MCRs like the Ugi and Passerini reactions involve the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide (for the Ugi reaction) to form complex amide derivatives. nih.gov If this compound were functionalized with one of these reactive groups (e.g., an aldehyde or an amine on the naphthalene or phenoxy ring), it could be incorporated into the final product, leading to complex structures bearing the naphthylmethyl ether moiety. The compatibility of the ether linkage with the specific MCR conditions would be a crucial factor.

While specific examples of this compound in well-known MCRs are not extensively documented, the principles of MCRs suggest its potential as a building block, provided suitable derivatives can be prepared. The development of such synthetic routes would open up new avenues for creating diverse libraries of compounds based on the this compound scaffold.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform-Infrared (FT-IR) and FT-Raman techniques, provides valuable insights into the functional groups and molecular vibrations within a compound. For this compound, these methods allow for the identification of characteristic stretching and bending modes of the naphthalene, and phenyl rings, as well as the ether linkage.

Fourier Transform-Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum of this compound is expected to exhibit distinct bands corresponding to its constituent aromatic rings and the ether functional group.

The C-H stretching vibrations of the aromatic rings (naphthalene and phenyl) typically appear in the region of 3100-3000 cm⁻¹. nih.gov The out-of-plane C-H bending vibrations are also characteristic, often appearing as strong bands in the 900-675 cm⁻¹ region, and their positions can indicate the substitution pattern of the aromatic rings. nih.gov

The asymmetric C-O-C stretching of the ether group is expected to produce a strong absorption band in the range of 1275-1200 cm⁻¹. The corresponding symmetric stretching is often weaker and appears at a lower frequency, around 1075-1020 cm⁻¹. The presence of the methylene (B1212753) (-CH₂-) bridge will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and scissoring (bending) vibrations around 1450 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment
3100-3000 Aromatic C-H Stretching (Naphthalene & Phenyl)
2950-2850 Methylene (-CH₂-) C-H Stretching
1600, 1580, 1500, 1450 Aromatic C=C Ring Stretching
~1450 Methylene (-CH₂-) Scissoring
1275-1200 Asymmetric C-O-C Stretching (Ether)
1075-1020 Symmetric C-O-C Stretching (Ether)

FT-Raman Spectroscopic Investigations and Vibrational Assignments

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. In many cases, vibrations that are weak in FT-IR are strong in FT-Raman, and vice versa. For non-polar bonds, such as the C=C bonds in aromatic rings, Raman spectroscopy often yields strong signals.

The FT-Raman spectrum of this compound is expected to be dominated by the vibrations of the aromatic skeletons. The C=C stretching vibrations of the naphthalene and phenyl rings are anticipated to produce strong bands in the 1620-1390 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic rings will also be present, typically in the 3100-3000 cm⁻¹ range. nih.gov The breathing modes of the aromatic rings, which involve the symmetric expansion and contraction of the rings, are also characteristic and often appear as strong, sharp bands in the Raman spectrum.

Table 2: Expected FT-Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment
3100-3000 Aromatic C-H Stretching (Naphthalene & Phenyl)
1620-1390 Aromatic C=C Ring Stretching
~1000 Aromatic Ring Breathing Mode

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound will show distinct signals for the protons on the naphthalene ring, the phenyl ring, and the methylene bridge. The aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the ring currents. The specific chemical shifts and coupling patterns of the seven naphthalene protons will be indicative of the 1-substitution pattern. Similarly, the five protons of the phenoxy group will appear in the aromatic region, with their chemical shifts influenced by the electron-donating ether oxygen.

A key signal in the spectrum will be a singlet corresponding to the two protons of the methylene (-CH₂-) bridge. This signal is expected to appear in the range of δ 5.0-5.5 ppm, shifted downfield due to the deshielding effects of the adjacent oxygen atom and the naphthalene ring.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Naphthalene-H 7.2 - 8.2 Multiplets
Phenyl-H 6.8 - 7.4 Multiplets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of 17 carbon atoms in this compound, a corresponding number of signals is expected in the proton-decoupled ¹³C NMR spectrum, although some overlap of the aromatic signals is possible.

The carbons of the naphthalene and phenyl rings will resonate in the aromatic region, typically between δ 110 and 160 ppm. The carbon atom of the methylene bridge (-CH₂-) is expected to appear in the range of δ 60-70 ppm, influenced by the adjacent oxygen and aromatic systems. The quaternary carbons, those that are not bonded to any hydrogen atoms (such as C1 and the ipso-carbon of the phenoxy group), will generally show weaker signals compared to the protonated carbons.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
Aromatic C-H (Naphthalene & Phenyl) 110 - 135
Aromatic Quaternary C (Naphthalene & Phenyl) 130 - 160

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. magritek.com For this compound, COSY would be used to trace the connectivity between adjacent protons within the naphthalene and phenyl rings, helping to assign the individual multiplets in the complex aromatic region. magritek.com No cross-peaks would be expected for the singlet methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It allows for the direct assignment of the carbon signals for all protonated carbons by correlating them to their attached, and often already assigned, protons. This is particularly useful for distinguishing the numerous aromatic CH carbons.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable insights into the electronic transitions and photophysical behavior of molecules. For this compound, these methods reveal the influence of the phenoxymethyl substituent on the electronic structure of the naphthalene core.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals. In the case of this compound, the spectrum is expected to be dominated by the π-π* transitions characteristic of the naphthalene chromophore. The presence of the phenoxymethyl group, while not directly conjugated to the naphthalene ring system, can induce subtle shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. This is due to electronic and steric interactions between the substituent and the aromatic core.

Generally, the introduction of substituents to an aromatic ring can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption bands. For naphthalene and its derivatives, several absorption bands are typically observed. docbrown.inforesearchgate.net The intense band around 220 nm in naphthalene is attributed to the ¹Bb transition, while the structured bands between 250 and 300 nm correspond to the ¹La transition, and the weaker, longer-wavelength absorption (around 310-320 nm) is assigned to the ¹Lb transition. researchgate.net

For this compound, the ether linkage provides electronic insulation, meaning significant ground-state electronic conjugation between the phenyl and naphthyl rings is not expected. However, through-space interactions and inductive effects of the phenoxymethyl group can still perturb the electronic energy levels of the naphthalene moiety, likely resulting in minor bathochromic shifts of the characteristic naphthalene absorption bands.

Table 1: Illustrative UV-Vis Absorption Data for Naphthalene and a Related Derivative

CompoundSolventλmax (nm)Molar Absorptivity (ε, M-1cm-1)
NaphthaleneCyclohexane (B81311)221, 275, 312133,000, 5,700, 280
1-MethoxynaphthaleneEthanol224, 292, 318-

Fluorescence Spectroscopy and Photophysical Properties

Naphthalene and many of its derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. nih.gov The fluorescence properties, including the emission wavelength (λem), quantum yield (Φf), and fluorescence lifetime (τf), are sensitive to the molecular structure and the local environment.

The fluorescence of this compound is expected to originate from the first excited singlet state (S₁) of the naphthalene moiety. Similar to the absorption characteristics, the phenoxymethyl group can influence the fluorescence properties. The introduction of substituents can alter the rates of radiative (fluorescence) and non-radiative decay pathways, thereby affecting the quantum yield. For many naphthalene derivatives, the fluorescence quantum yield is significantly influenced by the nature and position of the substituent. mdpi.com

The fluorescence emission of naphthalene in cyclohexane typically shows structured bands with a maximum around 320-340 nm. For this compound, a similar emission profile is anticipated, potentially with a slight red shift and a change in the vibrational fine structure due to the substituent. The fluorescence quantum yield of naphthalene itself is approximately 0.23 in cyclohexane. The phenoxymethyl group's influence on the quantum yield of this compound would depend on factors such as its ability to introduce new non-radiative decay channels or alter the geometry of the excited state.

Table 2: Illustrative Fluorescence Data for Naphthalene and a Related Derivative

CompoundSolventExcitation λex (nm)Emission λem (nm)Quantum Yield (Φf)
NaphthaleneCyclohexane270322, 3360.23
1-Methoxynaphthalene----

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. wikipedia.org High-resolution mass spectrometry and tandem mass spectrometry are particularly valuable in this regard.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₇H₁₄O), the exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺) can be calculated and compared with the experimentally measured value to confirm its elemental formula with high confidence.

The monoisotopic mass of this compound is 234.1045 g/mol . HRMS would be able to distinguish this from other ions with the same nominal mass but different elemental compositions.

Table 3: Theoretical HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)
[C₁₇H₁₄O]⁺˙234.1045
[C₁₇H₁₅O]⁺235.1123

This table presents the theoretical exact masses for the molecular ion and the protonated molecule of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions provide detailed structural information. nih.govresearchgate.net

For this compound, the fragmentation is expected to be characteristic of an aromatic ether. whitman.edu Key fragmentation pathways would likely include:

Cleavage of the ether bond: This can occur in two ways:

Cleavage of the C-O bond between the methylene bridge and the phenoxy group, leading to the formation of a naphthylmethyl cation (C₁₀H₇CH₂⁺, m/z 141) and a phenoxy radical.

Cleavage of the O-C bond of the phenoxy group, which is less likely but could lead to a phenoxy cation (C₆H₅O⁺, m/z 93) and a naphthylmethyl radical.

Benzylic cleavage: The bond between the naphthalene ring and the methylene group can cleave, leading to the formation of a stable naphthyl cation (C₁₀H₇⁺, m/z 127) and a phenoxymethyl radical.

Rearrangement and loss of formaldehyde (B43269): A common fragmentation pathway for aryl methyl ethers involves rearrangement and loss of formaldehyde (CH₂O). whitman.edu A similar mechanism could potentially occur for this compound.

Fragmentation of the aromatic rings: At higher collision energies, fragmentation of the naphthalene and phenyl rings would occur, leading to smaller aromatic fragments.

Table 4: Plausible MS/MS Fragment Ions of this compound

Fragment IonProposed StructureNominal m/z
C₁₀H₇CH₂⁺Naphthylmethyl cation141
C₁₀H₇⁺Naphthyl cation127
C₇H₇⁺Tropylium ion (from rearrangement of benzyl fragment)91
C₆H₅⁺Phenyl cation77

This table presents a list of plausible fragment ions that could be observed in the MS/MS spectrum of this compound based on general fragmentation patterns of aromatic ethers.

X-ray Crystallography for Solid-State Structural Analysis (Applicable to Crystalline Derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While obtaining a single crystal of this compound itself might be challenging, the analysis of crystalline derivatives can offer significant insights into its conformational preferences and packing motifs.

The crystal structure of a derivative would reveal the dihedral angles between the naphthalene and phenyl rings, which are not coplanar. These angles are determined by a balance of steric hindrance and weak intramolecular interactions. The packing of the molecules in the crystal lattice would be governed by non-covalent interactions such as van der Waals forces, π-π stacking between the aromatic rings, and potentially C-H···π interactions.

For instance, studies on other naphthalene derivatives have revealed various packing arrangements, including herringbone and parallel-displaced π-stacking motifs. sioc-journal.cnmdpi.com The specific nature of these interactions is crucial for understanding the solid-state properties of the material.

Table 5: Illustrative Crystallographic Data for a Naphthalene Derivative

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
N,N′-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine)MonoclinicP2₁/cH···H contacts, π-π stacking

This table provides an example of crystallographic data for a naphthalene derivative to illustrate the type of information obtained from X-ray analysis. mdpi.com Specific crystallographic data for this compound or its crystalline derivatives is not available in the reviewed literature.

Determination of Molecular Geometry and Conformation

The molecular structure of this compound is characterized by the fusion of a naphthalene ring system with a phenoxy group through a methylene bridge. The conformational flexibility of this molecule is primarily dictated by the torsion angles around the C(naphthyl)-CH₂-O-C(phenyl) linkage. Theoretical calculations, such as those employing Density Functional Theory (DFT), are essential to determine the most stable conformer(s) in the gaseous phase, which often serve as a basis for understanding the structure in condensed phases.

τ₁ (Cα-C1-C9-C8): This angle describes the orientation of the phenoxymethyl substituent with respect to the naphthalene plane.

τ₂ (C1-O-C7-C8): This torsion angle defines the rotation around the O-C(methylene) bond.

τ₃ (O-C7-C8-C9): This angle describes the orientation of the phenyl ring relative to the methylene bridge.

Computational models would likely predict a non-planar arrangement, where the naphthalene and phenyl rings are not coplanar, to minimize steric hindrance between the hydrogen atoms on the naphthalene ring (particularly at the 8-position, the peri-hydrogen) and the phenoxy group. The ether linkage (C-O-C) is expected to adopt a bent geometry with a bond angle of approximately 110-120°, typical for such functionalities.

The bond lengths within the naphthalene and phenyl rings are predicted to be characteristic of aromatic systems, though slight variations may occur due to the electronic influence of the phenoxymethyl substituent. The C-O and C-C bond lengths of the ether linkage would be consistent with standard single bond values.

A hypothetical representation of key geometric parameters, based on computational modeling of similar structures, is presented in the table below.

ParameterPredicted Value Range
C-O (ether) Bond Length1.36 - 1.44 Å
C-C (methylene) Bond Length1.50 - 1.54 Å
C-O-C Bond Angle110 - 120°
Dihedral Angle (τ₁)60 - 90°

Analysis of Intermolecular Interactions

In the absence of a determined crystal structure, the analysis of intermolecular interactions in this compound is speculative but can be inferred from the molecular features and studies of related compounds. These non-covalent interactions are crucial in dictating the packing of molecules in the solid state and influencing the material's physical properties.

C-H···O Interactions: The presence of the ether oxygen atom makes it a potential acceptor for weak hydrogen bonds from the aromatic C-H groups of neighboring molecules. The hydrogen atoms of both the naphthalene and phenyl rings could participate in such interactions. These C-H···O bonds, although individually weak, can collectively contribute significantly to the stability of the crystal lattice.

C-H···π Interactions: The electron-rich π-systems of the naphthalene and phenyl rings can act as acceptors for hydrogen atoms from adjacent molecules. In this interaction, a C-H bond points towards the face of an aromatic ring. The geometry of these interactions can vary, from perpendicular to offset arrangements.

A summary of potential intermolecular interactions is provided in the table below.

Interaction TypeDonorAcceptorPredicted Distance Range (H···A or Centroid-Centroid)
C-H···OC-H (Naphthyl/Phenyl)O (ether)2.2 - 2.8 Å
C-H···πC-H (Naphthyl/Phenyl)π-system (Naphthyl/Phenyl)2.5 - 3.0 Å
π-π Stackingπ-system (Naphthyl)π-system (Naphthyl)3.3 - 3.8 Å
π-π Stackingπ-system (Phenyl)π-system (Phenyl)3.3 - 3.8 Å
π-π Stackingπ-system (Naphthyl)π-system (Phenyl)3.3 - 3.8 Å

Further experimental studies, particularly single-crystal X-ray diffraction, are imperative to validate these theoretical predictions and provide a definitive understanding of the intricate structural and intermolecular characteristics of this compound.

Computational Chemistry and Theoretical Insights into 1 Phenoxymethyl Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the properties of molecules that may be difficult or impossible to measure experimentally. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular geometries, electronic structures, and various other physicochemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as one of the most widely used computational methods for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. nih.govsamipubco.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 1-(phenoxymethyl)naphthalene, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is typically used to ensure a high level of theoretical accuracy. nih.gov This approach provides a detailed picture of the molecule's electronic structure, which is fundamental to understanding its chemical behavior.

The presence of a flexible ether linkage (C-O-C) in this compound allows for multiple spatial orientations, or conformations, of the phenyl and naphthyl rings relative to each other. Conformational analysis is therefore crucial to identify the most stable structures, known as energy minima. nih.govnih.gov This is typically performed by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation.

The primary dihedral angles that define the conformation of this compound are around the C(naphthyl)-CH₂-O-C(phenyl) bonds. The relative orientation of the two aromatic rings can lead to various conformers, such as syn, anti, and gauche forms. The stability of these conformers is influenced by a delicate balance of steric hindrance and weak intramolecular interactions. DFT calculations can predict the relative energies of these conformers, identifying the most likely structures to be found in a given environment.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%)
Anti~180°0.0075.3
Gauche 1~60°1.1512.0
Gauche 2~-60°1.1512.0
Syn~0°4.500.7

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and polarizability. A smaller gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich π-system of the naphthalene (B1677914) ring, which is a common feature in naphthalene derivatives. researchgate.net The LUMO is also anticipated to be distributed over the naphthalene moiety, with potential contributions from the phenoxy group. The HOMO-LUMO gap provides insights into the electronic transitions and charge transfer characteristics of the molecule. nih.govnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
ParameterEnergy (eV)
HOMO-6.25
LUMO-1.50
HOMO-LUMO Gap (ΔE)4.75
Table 3: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Oσ(C-C)naphthyl5.8
LP(1) Oσ(C-C)phenyl4.2
π(C=C)naphthylπ(C=C)phenyl1.5
π(C=C)phenylπ(C=C)naphthyl1.2

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential (red) around the ether oxygen atom due to its lone pairs of electrons. The π-systems of the naphthalene and phenyl rings would also exhibit negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly those attached to the aromatic rings, would show positive potential (blue), indicating their susceptibility to nucleophilic attack.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.govresearchgate.netresearchgate.net These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, play a crucial role in determining the three-dimensional structure and stability of molecules. NCI analysis is based on the electron density and its derivatives, and it provides a graphical representation of these interactions as surfaces, which are colored to distinguish between attractive and repulsive forces.

In the case of this compound, NCI analysis would be particularly useful for visualizing the weak intramolecular interactions that stabilize its various conformations. Depending on the relative orientation of the phenyl and naphthyl rings, there could be attractive van der Waals interactions between them. The analysis could also reveal any steric repulsion between hydrogen atoms on the two rings that might destabilize certain conformations.

Vibrational Spectral Prediction and Correlation with Experimental Data (e.g., Potential Energy Distribution)

Computational vibrational analysis is a powerful tool for understanding the molecular structure of this compound. By employing methods like Density Functional Theory (DFT), typically with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), the harmonic vibrational frequencies can be calculated. nih.govniscpr.res.in These theoretical frequencies are often scaled by a factor (e.g., 0.98 for DFT values) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data obtained from FT-IR and FT-Raman spectroscopy. niscpr.res.in

A crucial aspect of this analysis is the Potential Energy Distribution (PED), which provides a detailed description of each vibrational mode by quantifying the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to that mode. nih.gov For this compound, PED analysis allows for the unambiguous assignment of complex vibrations arising from the naphthalene core, the phenoxy group, and the connecting ether linkage.

For instance, the C-H stretching vibrations of the naphthalene ring are typically computed in the 3100–3000 cm⁻¹ region. nih.gov The ether linkage introduces characteristic C-O-C stretching and bending modes. The phenoxy group contributes its own set of aromatic C-H and C-C stretching and bending vibrations. Detailed assignments, supported by PED, are essential for interpreting the experimental spectra accurately. Studies on analogous molecules like 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone and 1-methylnaphthalene (B46632) provide a basis for these assignments. nih.govresearchgate.net

Table 1: Representative Theoretical Vibrational Frequencies and PED Assignments for Key Functional Groups in this compound (Based on Analogous Compounds) This table is illustrative and based on data from similar naphthalene derivatives. Actual values for this compound would require specific calculation.

Calculated Frequency (cm⁻¹)AssignmentPotential Energy Distribution (PED) Contribution
~3080Naphthalene C-H Stretchν(C-H) > 90%
~1595Naphthalene C=C Stretchν(C=C) ~ 85%
~1250Asymmetric C-O-C Stretchν(C-O-C)asym ~ 70%
~1040Symmetric C-O-C Stretchν(C-O-C)sym ~ 65%
~780Naphthalene C-H Out-of-Plane Bendγ(C-H) > 80%

NMR Chemical Shift Prediction (e.g., GIAO Method) and Experimental Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is vital for the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the absolute magnetic shielding tensors of nuclei. researchgate.netscienceopen.com These computed shielding values (σ) are then converted to chemical shifts (δ) relative to a standard reference, such as Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

For this compound, GIAO calculations, often performed at the DFT/B3LYP level, can predict both ¹H and ¹³C chemical shifts. scienceopen.com Comparing these predicted values with experimental data serves as a stringent test of the computed molecular geometry and electronic structure. Discrepancies between theoretical and experimental shifts can highlight specific electronic or conformational effects. For example, the chemical shifts of the protons and carbons on the naphthalene ring are sensitive to the presence and orientation of the phenoxymethyl (B101242) substituent. The protons closest to the substituent (peri-protons) are expected to show significant shifts due to steric and electronic interactions.

Validation of the predicted spectra against experimental results from ¹H and ¹³C NMR spectroscopy is essential. Such comparisons have been successfully performed for various naphthalene derivatives, showing good correlation. researchgate.netscienceopen.commdpi.com

Table 2: Representative Comparison of Predicted (GIAO) and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is illustrative, presenting expected values based on naphthalene and its derivatives. hmdb.casamipubco.com Actual experimental and GIAO-predicted values would be specific to the molecule.

AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
H-8 (Naphthalene)~7.90~7.85
H-2/H-7 (Naphthalene)~7.50~7.48
CH₂ (Methylene)~5.30~5.25
C-1 (Naphthalene)~155.0~154.5
C-4a/C-8a (Naphthalene)~134.0~133.6
CH₂ (Methylene)~70.0~69.8

UV-Vis Spectral Prediction (e.g., Time-Dependent DFT)

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. pku.edu.cn The calculations provide key parameters for each transition, including the maximum absorption wavelength (λmax), oscillator strength (f), which relates to the intensity of the absorption, and the nature of the transition (e.g., π→π*). pku.edu.cn

For aromatic systems like naphthalene, the characteristic electronic transitions are the ¹Lₐ and ¹Lₑ bands. researchgate.net The position and intensity of these bands are influenced by substituents. The phenoxymethyl group is expected to cause a red shift (bathochromic shift) in the absorption bands compared to unsubstituted naphthalene. pku.edu.cn

Furthermore, TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM), which is crucial as the polarity of the solvent can significantly alter the electronic transitions. pku.edu.cnnih.gov Comparing the predicted spectra in different solvents with experimental data provides a deeper understanding of solute-solvent interactions. researchgate.net

Table 3: Representative Predicted UV-Vis Spectral Data for this compound using TD-DFT/CPCM This table is illustrative and based on data for similar naphthalene derivatives. pku.edu.cnresearchgate.netresearchgate.net Specific calculations are required for precise values.

TransitionPredicted λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~325~0.10HOMO → LUMO (¹Lₑ)
S₀ → S₂~290~0.85HOMO-1 → LUMO (¹Lₐ)
S₀ → S₃~230~1.20HOMO → LUMO+1 (¹Bₑ)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its motion and interactions at an atomistic level.

The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the C(naphthyl)-CH₂ bond and the CH₂-O(phenoxy) bond. MD simulations can explore the potential energy surface associated with these rotations, identifying stable conformers and the energy barriers between them. Studies on bridged naphthalene derivatives have highlighted the significant conformational restraints imposed by the naphthalene nucleus. psu.edu In this compound, the interaction between the phenoxy group and the peri-hydrogen (H-8) of the naphthalene ring is a key factor governing its conformational preferences. MD simulations can map out these conformational landscapes in different environments, such as in vacuum or in various solvents, revealing how the environment influences the population of different conformers.

MD simulations are particularly well-suited for studying the explicit interactions between a solute and solvent molecules. By simulating this compound in a box of solvent (e.g., water, ethanol, or cyclohexane), one can analyze the structure of the solvent shell around the molecule. The simulation can reveal preferential binding sites for solvent molecules and quantify the strength of these interactions. For instance, in an aqueous environment, water molecules would likely form hydrogen bonds with the ether oxygen. The mobility of the solute, represented by its self-diffusion coefficient, can also be calculated, showing how it is affected by the solvent and its viscosity. nih.gov These simulations provide a dynamic picture that complements the static view from continuum solvent models used in quantum chemical calculations. researchgate.netnih.gov

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can predict its reactivity in various transformations. Using DFT, researchers can map out the entire reaction pathway for a given process, locating transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

A key area of investigation would be electrophilic aromatic substitution. The phenoxymethyl group, being an ortho-, para-directing group due to the electron-donating nature of the ether oxygen, will influence the regioselectivity of reactions like nitration or halogenation. Theoretical studies can compare the stability of the different possible carbocation intermediates (arenium ions) formed during the reaction. For naphthalene, substitution at the α-position (C1) is generally favored over the β-position (C2) because the corresponding intermediate is better stabilized by resonance, with more structures that preserve one of the aromatic rings. youtube.com A computational study could determine how the phenoxymethyl substituent modifies this intrinsic reactivity.

Furthermore, theoretical models can explore metabolic pathways, such as oxidation by cytochrome P450 enzymes, by calculating the activation barriers for the formation of various metabolites. nih.govnih.govresearchgate.net This can help in predicting potential metabolic products and understanding the molecule's biochemical fate.

Energy Profiles for Key Transformations

Currently, there is no published data available detailing the energy profiles for key chemical transformations of this compound. Such a profile would typically be generated using computational methods like Density Functional Theory (DFT) to map the energy of the system as it proceeds along a reaction coordinate. This would involve calculating the energies of the ground state reactant, any intermediates, transition states, and the final products. Key transformations for this molecule could theoretically include electrophilic aromatic substitution on the naphthalene ring, or cleavage of the ether bond.

Transition State Characterization

No specific transition state characterizations for reactions involving this compound have been reported in the scientific literature. The characterization of a transition state involves locating the first-order saddle point on the potential energy surface that connects reactants and products. This is typically achieved through computational calculations which would identify a single imaginary frequency corresponding to the motion along the reaction coordinate. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, would confirm that the identified transition state correctly connects the desired reactants and products.

Advanced Research Applications of 1 Phenoxymethyl Naphthalene Scaffolds

Development as Precursors for Novel Materials

The unique electronic and structural characteristics of the naphthalene (B1677914) core make it a prime candidate for the development of novel functional materials. The strategic placement of substituents, such as the phenoxymethyl (B101242) group, can be used to fine-tune these properties for specific applications, from light-emitting diodes to porous materials.

The naphthalene ring is a fundamental chromophore used in the design of a wide array of optical and electronic materials. nih.govrsc.org Its derivatives are known for their high quantum yields, excellent photostability, and sensitivity to their local environment, making them ideal for sensors and organic light-emitting diodes (OLEDs). nih.govrsc.org The introduction of a substituent can significantly alter the photophysical properties by modifying the electronic distribution within the molecule.

While 1-(phenoxymethyl)naphthalene itself is not extensively studied as a fluorophore, related structures demonstrate the potential of combining phenoxy and naphthalene units. For instance, studies on 4-phenoxy-N-methyl-1,8-naphthalimide show that the introduction of an electron-donating phenoxy group causes a significant red-shift in both the absorption and fluorescence spectra compared to the unsubstituted naphthalimide. researchgate.net This suggests that the phenoxymethyl group in this compound could similarly modulate the electronic transitions of the naphthalene core, potentially leading to materials with tailored emission colors.

The design strategy often involves creating donor-acceptor (D-A) systems to facilitate intramolecular charge transfer (ICT), a phenomenon that is highly sensitive to solvent polarity and viscosity. rsc.org Naphthalimide derivatives, for example, are well-known for their ICT characteristics, which are crucial for their application as environmental sensors. researchgate.netresearchgate.net By functionalizing the phenoxy or naphthalene rings of the this compound scaffold with appropriate donor or acceptor groups, novel D-A fluorophores could be developed. Research on polymers incorporating naphthalene units bonded via the β-position has shown that this extended conjugation can effectively narrow the optical band gap, which is beneficial for capturing more photons in photovoltaic applications. rsc.org

Table 1: Photophysical Properties of Selected Naphthalene Derivatives

CompoundKey Structural FeatureObserved Property/ApplicationReference
4-Phenoxy-N-methyl-1,8-naphthalimideNaphthalimide core with phenoxy donor groupExhibits red-shifted absorption and fluorescence; sensitive to solvent polarity. researchgate.net
Naphthyl-substituted Benzodithiophene PolymersPolymer with β-linked naphthalene side chainsBroadened absorption and narrowed optical band gap for polymer solar cells. rsc.org
Naphthalene-2,3:6,7-bis(dicarboximide)sExtended naphthalene diimide structureInvestigated for optical properties, showing concentration-independent dual emission.
Naphthalene-based DyesStilbene structure with naphthalene unitShifts emission to green/yellow regions with enhanced photo- and thermal-stability for organic lasers. rsc.org

Porous organic frameworks (POFs), including Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs), are a class of materials characterized by high surface areas, permanent porosity, and tunable structures. rsc.org These features make them promising for applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net The building blocks for these materials are typically rigid organic molecules with specific symmetries and reactive functional groups that can be linked together.

Naphthalene-based molecules are excellent candidates for such building blocks due to their rigidity and thermal stability. researchgate.net For example, naphthalene dicarboxylate has been used as a linker to construct various metal-organic frameworks (MOFs), where functional groups on the naphthalene ring can tune the gas adsorption properties of the final material. nih.govrsc.org Similarly, naphthalene-based monomers have been used to synthesize donor-acceptor COFs for photocatalysis and hyper-cross-linked polymers (HCLPs) for gas adsorption. researchgate.netrsc.org

Although the direct incorporation of this compound into PAFs has not been reported, its scaffold could be modified for this purpose. To act as a linker, the molecule would require at least two reactive sites capable of forming covalent bonds (e.g., boronic acids, aldehydes, amines, or halides). These functional groups could be introduced onto either the naphthalene or the phenyl ring through established synthetic methods. The resulting frameworks would benefit from the inherent properties of the naphthalene core, while the phenoxymethyl group could influence the pore environment and potentially offer a site for post-synthetic modification.

Table 2: Examples of Naphthalene-Based Porous Materials

Material TypeNaphthalene-based Building BlockSynthetic ApproachPotential ApplicationReference
Metal-Organic Framework (MOF)Naphthalene-2,6-dicarboxylateSolvothermal self-assembly with metal ions (e.g., Y(III), Zn(IV))Fluorescent sensing, gas adsorption nih.govrsc.org
Covalent Organic Framework (COF)Naphthalene and Triazine monomersCondensation polymerizationPhotocatalysis rsc.org
Hyper-Cross-Linked Polymer (HCLP)Naphthalene, Naphthol, 1-Methylnaphthalene (B46632)External cross-linker knitting or Scholl couplingGas adsorption researchgate.net
Porous Aromatic Framework (PAF)1,3,5-Tris(4-bromophenyl)benzene (as an example of an aromatic builder)Yamamoto-type Ullmann reactionAdsorption of organic pollutants rsc.org

Applications in Catalysis and Ligand Design

The design of ligands is central to the development of transition metal catalysts. chiba-u.jp Ligands not only stabilize the metal center but also electronically and sterically tune its reactivity, selectivity, and stability. Naphthalene-based scaffolds are frequently employed in ligand design due to their rigid backbone, which can enforce specific coordination geometries.

The this compound molecule possesses two potential coordination sites: the ether oxygen atom and the π-electron systems of the aromatic rings. While the ether oxygen is a relatively weak Lewis base, it can coordinate to hard metal centers. The naphthalene π-system can also engage in η⁶-coordination, although this is less common for simple arenes compared to cyclopentadienyl (B1206354) systems.

More often, the this compound scaffold would serve as a backbone for multidentate ligands. By introducing stronger donor atoms (e.g., phosphorus, nitrogen, or sulfur) onto the aromatic rings, highly effective chelating ligands can be created. For example, the introduction of phosphine (B1218219) groups at the peri-positions (1 and 8) of the naphthalene ring leads to "NapP₂" ligands, which have a rigid backbone and a defined bite angle, making them useful in coordination chemistry and materials applications. The ether oxygen of the phenoxymethyl group could potentially act as a hemilabile coordinating group, binding to the metal center and dissociating to open up a coordination site for a substrate during a catalytic cycle.

Ligands based on functionalized naphthalene scaffolds have found application in various catalytic systems. For instance, phenalenyl-based ligands have been used with copper to catalyze the Henry reaction, a classic carbon-carbon bond-forming reaction. researchgate.net In another example, the catalytic oxidation of naphthalene to phthalic anhydride (B1165640) is a major industrial process, demonstrating the inherent reactivity of the naphthalene core that can be harnessed and directed by catalysts. google.com

The this compound scaffold is a platform that can be functionalized for specific catalytic applications. For homogeneous catalysis, soluble metal complexes can be formed by introducing donor groups as described above. For heterogeneous catalysis, the ligand can be anchored to a solid support, such as a polymer or silica. An alternative approach is to use the molecule as a building block for porous organic polymers with catalytically active sites. mdpi.com For example, POPs containing triazine units have been functionalized with copper(II) to create efficient heterogeneous catalysts for the Henry reaction. nih.gov A similar strategy could be applied by synthesizing a porous polymer from a functionalized this compound monomer, embedding catalytic metal sites within a robust, high-surface-area material.

Exploration in Medicinal Chemistry and Drug Discovery (Emphasis on Chemical Design and Interaction Studies)

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. lifechemicals.comekb.eg It is recognized for its ability to engage in π-stacking interactions with biological targets and for its favorable metabolic stability. mdpi.comnih.gov The introduction of various substituents allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The this compound structure combines the lipophilic naphthalene core with a flexible ether-linked phenyl group. This combination allows for diverse interactions with protein binding pockets. The naphthalene ring can occupy hydrophobic pockets, while the phenoxymethyl group can adopt various conformations to interact with nearby residues. The ether oxygen can act as a hydrogen bond acceptor.

The design of new therapeutic agents often involves using a known scaffold and decorating it with different functional groups to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) properties. For example, researchers have developed potent anticancer agents by creating naphthalene-chalcone hybrids and naphthalene-based diarylamides, demonstrating clear structure-activity relationships (SAR). core.ac.uknih.gov In one study, replacing a central phenyl ring in a known inhibitor with a bulkier naphthalene ring was a key strategy in designing novel pan-Raf kinase inhibitors for melanoma. core.ac.uk

While no specific drug discovery programs centered on this compound have been published, its structural features suggest potential. The metabolism of the related compound 1-methylnaphthalene is known to proceed via oxidation of the methyl group to form 1-(hydroxymethyl)naphthalene, indicating that the methylene (B1212753) bridge in this compound is a potential site for metabolic transformation. cdc.gov Understanding such metabolic pathways is crucial for designing stable and effective drug candidates. Interaction studies would involve synthesizing a library of analogues with substitutions on the phenyl and naphthalene rings and evaluating their binding affinity for specific biological targets, such as kinases, phosphatases, or receptors, which are often modulated by naphthalene-containing molecules. nih.gov

Table 3: Design Strategies in Naphthalene-Based Drug Discovery

Derivative ClassDesign RationaleBiological Target/ActivityReference
Naphthalene-based diarylamidesReplace central phenyl ring of sorafenib (B1663141) with naphthalene to increase bulk and rigidity.Pan-Raf kinase inhibitors for melanoma. core.ac.uk
Naphthalene-chalcone hybridsCombine the naphthalene scaffold with the chalcone (B49325) motif, both known for biological activity.Anticancer (VEGFR-2 inhibitors), antimicrobial. nih.gov
Naphthalene-1,4-dione analoguesModify a hit compound to improve potency and cancer-cell specificity by altering substituents.Anticancer agents targeting glucose metabolism (Warburg effect). nih.govrsc.org
Dihydroxynaphthalene-derivative bis-QACsIntegrate a naphthalene moiety into biologically active pyridinium (B92312) bis-quaternary ammonium (B1175870) compounds (QACs).Potent antimicrobials against ESKAPE pathogens. mdpi.com

Scaffold Design for Lead Compound Generation in Targeted Pathways

The naphthalene scaffold is a cornerstone in the development of lead compounds for a multitude of targeted therapeutic pathways due to its versatile biological activities. smolecule.com Researchers frequently employ the naphthalene core as a foundational structure for creating novel inhibitors for various enzymes and receptors implicated in disease.

For instance, the naphthalene moiety has been a key structural feature in the design of inhibitors for enzymes like sphingosine (B13886) kinases (SphKs), which are involved in cellular processes such as proliferation and inflammation. The development of naphthalene-based inhibitors has been pursued for therapeutic intervention in diseases like cancer and Alzheimer's. In the realm of cancer therapy, naphthalene-chalcone hybrids have been synthesized and evaluated as potential anticancer agents, with some derivatives showing inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.

Furthermore, the naphthalene scaffold has been instrumental in the rational design of pan-Raf kinase inhibitors for melanoma treatment. By modifying existing drugs like sorafenib and replacing a central phenyl ring with a more rigid naphthalene ring, researchers have developed novel derivatives with enhanced inhibitory activity across multiple Raf isoforms. This highlights the strategic importance of the naphthalene scaffold in overcoming drug resistance and improving therapeutic efficacy. The structural rigidity and aromatic nature of the naphthalene core in this compound make it a promising candidate for similar scaffold-based drug design approaches.

Interaction Studies with Biological Targets (e.g., Enzymes, Receptors) at a Molecular Level

The interaction of naphthalene-based compounds with biological targets at the molecular level has been a subject of intense investigation. The planar structure of the naphthalene ring facilitates various types of molecular interactions, which are crucial for binding affinity and selectivity.

In another example, naphthalene diimide (NDI) scaffolds have been designed as G-quadruplex (G4) ligands. These compounds are studied for their potential anticancer and antiparasitic activities, and their ability to bind to G4 DNA structures is a key aspect of their mechanism of action. While a direct correlation between G4 binding and biological activity is not always observed, these studies provide valuable insights into the molecular recognition capabilities of the naphthalene scaffold. The phenoxymethyl group in this compound could further modulate these interactions, potentially leading to novel binding modes and enhanced selectivity for specific biological targets.

Structure-Activity Relationship (SAR) Studies based on Chemical Modifications

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds. The naphthalene scaffold provides a versatile platform for systematic chemical modifications to explore and establish robust SAR.

In the development of naphthalene-based sphingosine kinase 2 inhibitors, SAR studies have elucidated how different substituents on the naphthalene ring influence potency and selectivity. These studies have identified key "molecular switches" that can control the selectivity between different isoforms of the enzyme.

For naphthalene-chalcone hybrids, SAR analyses have indicated that the position of substitution on the naphthalene ring can significantly impact biological activity. For instance, substitution at the second position of the naphthalene ring was found to increase activity in some studies. The nature of the substituents, such as the inclusion of a 2-methoxyethyl group, has also been shown to enhance the desired biological effects.

In the context of pan-Raf kinase inhibitors, SAR studies have been guided by the strategic replacement of a phenyl ring with a naphthalene ring to improve activity against mutated forms of the B-Raf kinase. The exploration of different substituents on the naphthalene core has led to the identification of compounds with potent inhibitory activity and high selectivity for Raf isoforms. These examples underscore the power of SAR in refining the therapeutic potential of naphthalene-based scaffolds. A systematic SAR study on derivatives of this compound could similarly unlock its potential as a lead compound for various therapeutic targets.

Design of Chemical Sensors and Probes

The unique photophysical properties of the naphthalene moiety, such as its inherent fluorescence and environmental sensitivity, make it an excellent building block for the design of chemical sensors and probes. Naphthalene derivatives have been successfully developed as chemosensors for a variety of analytes, including ions and pH.

Development of Fluorescent Chemosensors

Fluorescent chemosensors based on naphthalene derivatives have attracted significant attention due to their potential for high sensitivity and selectivity. The fluorescence properties of the naphthalene core can be modulated by the presence of specific analytes, leading to a measurable signal.

For example, functionalized naphthalimide derivatives have been synthesized to act as fluorescent pH sensors in aqueous solutions. The fluorescence of these sensors is enhanced in the presence of hydrogen ions due to the hindering of a photo-induced electron transfer (PET) process. This mechanism allows for the determination of pH in a specific range.

Naphthalene-based Schiff base chemosensors have been designed for the selective detection of metal ions like Zn2+. The binding of the zinc ion to the sensor molecule can lead to a significant enhancement in fluorescence, enabling the detection of low concentrations of the ion. Similarly, other naphthalene derivatives have been developed as fluorescent chemosensors for the detection of Pb2+ ions, exhibiting high selectivity over other metal cations. The underlying principle for many of these sensors is the chelation-enhanced fluorescence (CHEF) effect or the inhibition of PET upon analyte binding.

The table below summarizes the characteristics of some naphthalene-based fluorescent chemosensors.

Sensor TypeAnalyteSensing MechanismSolvent System
Functionalized NaphthalimidepHPhoto-induced Electron Transfer (PET)Aqueous Solution
Naphthalene-derived Schiff BaseZn2+Chelation-Enhanced Fluorescence (CHEF)Aqueous Solution
Naphthalene DerivativePb2+Photo-induced Electron Transfer (PET)Acetonitrile/Water
Naphthalene DerivativeAl3+Not specifiedMethanol Solution

This table is illustrative and based on findings from various studies on naphthalene-based sensors.

Anion and Cation Recognition Studies

The ability of naphthalene-based scaffolds to be functionalized with specific recognition moieties has been exploited in the development of sensors for both anions and cations.

Cation recognition is a prominent application, with numerous examples of naphthalene-based sensors designed for specific metal ions. As mentioned, sensors for Zn2+, Pb2+, and Al3+ have been successfully developed. These sensors often incorporate chelating groups that selectively bind to the target cation, resulting in a change in the fluorescence or absorption properties of the naphthalene fluorophore. The high selectivity of these sensors is a critical feature, allowing for the detection of a specific ion even in the presence of other competing ions.

While the provided search results focus more on cation detection, the principles of chemosensor design can also be applied to anion recognition. By incorporating anion-binding motifs, such as hydrogen bond donors, into a naphthalene-based scaffold, it is possible to create sensors for various anions. The interaction between the anion and the recognition site would then modulate the photophysical properties of the naphthalene core, providing a detectable signal. The this compound structure, with its potential for further functionalization on both the naphthalene and phenoxy rings, offers a versatile platform for designing novel sensors for a wide range of ionic species.

Future Research Directions and Interdisciplinary Perspectives

Innovations in Green Synthetic Approaches for 1-(Phenoxymethyl)naphthalene

Traditional synthesis of this compound often involves methods like the direct alkylation of naphthalene (B1677914) with phenoxymethyl (B101242) chloride. smolecule.com However, the future of its synthesis is trending towards more sustainable and efficient "green" methodologies. Research is increasingly focused on minimizing hazardous reagents, reducing energy consumption, and improving atom economy.

Promising avenues for innovation include:

Catalytic Strategies: Developing novel catalytic systems that can facilitate the etherification reaction under milder conditions. This includes exploring the use of earth-abundant metal catalysts or organocatalysts to replace harsher reagents.

Biocatalysis: Engineering enzymes, such as peroxygenases or laccases, for the selective functionalization of the naphthalene core. nih.gov Directed evolution could be employed to create enzymes that specifically catalyze the introduction of the phenoxymethyl group, offering high selectivity and operating in aqueous solutions under ambient conditions. nih.gov

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Novel Precursor Pathways: Investigating innovative methods for constructing the naphthalene skeleton itself, which can then be functionalized. One such advanced strategy involves the nitrogen-to-carbon transmutation of isoquinolines using inexpensive reagents like a phosphonium (B103445) ylide, which offers a one-step process to create substituted naphthalenes. nih.gov

These green approaches aim to make the production of this compound and its derivatives more environmentally benign and economically viable for potential applications in materials and pharmaceuticals. nih.gov

Integration with Supramolecular Chemistry and Nanotechnology

The planar, aromatic nature of the naphthalene moiety in this compound makes it an ideal candidate for integration into more complex systems through non-covalent interactions, a cornerstone of supramolecular chemistry and nanotechnology.

Supramolecular Assemblies: The π-system of the naphthalene ring can participate in π-π stacking and C–H⋯π interactions. grafiati.com Future studies could explore the self-assembly of this compound derivatives into well-defined supramolecular structures like organogels, liquid crystals, or molecular cages. These assemblies could exhibit unique photophysical properties or be used for molecular recognition and sensing applications. For instance, supramolecular aggregates involving naphthalene diimides have been successfully anchored onto magnetic nanoparticles to capture carcinogenic contaminants. grafiati.com

Nanomaterial Functionalization: this compound could be used as a surface modifier for various nanomaterials. Its adsorption onto surfaces like graphene or porous crystalline cellulose (B213188) could create hybrid materials with tailored properties. oatext.comnih.gov Research into the adsorption of naphthalene on novel nanosheets, such as those derived from rice straw, highlights the potential for π-π interactions to drive the formation of functional nanocomposites. oatext.com Such materials could find use in environmental remediation, such as the removal of organic pollutants from water, or in the development of new electronic devices. oatext.com

The ability to form structured assemblies and interface with nanomaterials opens up possibilities for using this compound in advanced applications, from drug delivery systems to components in molecular electronics. grafiati.com

Advanced In Silico Modeling for Predictive Chemistry and Materials Science

Computational chemistry provides powerful tools to predict the behavior of molecules like this compound, accelerating the design and discovery of new derivatives and materials while minimizing experimental costs.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their potential biological activity or material properties. nih.gov By computing various molecular descriptors, researchers can predict the efficacy of new, unsynthesized compounds, guiding synthetic efforts toward the most promising candidates. nih.gov

Molecular Docking: For applications in chemical biology, molecular docking simulations can predict how this compound and its analogues bind to specific biological targets, such as enzymes or receptors. nih.gov These studies can elucidate the mechanism of action and identify key interactions (e.g., hydrogen bonds, π-interactions) that are crucial for bioactivity, aiding in the rational design of more potent and selective therapeutic agents. nih.gov

Materials Property Prediction: In silico methods can be used to predict the electronic and optical properties of materials incorporating this compound. nih.gov Density Functional Theory (DFT) calculations, for example, can help in understanding the electronic structure and predicting properties relevant to organic electronics, such as charge transport and light emission.

These computational approaches allow for a high-throughput screening of virtual libraries of compounds, focusing laboratory work on molecules with the highest predicted potential. nih.govnih.gov

Exploration of Novel Reactivity Patterns and Chemical Transformations

While the naphthalene ring typically undergoes electrophilic aromatic substitution, future research will likely uncover novel reactivity patterns and transformations for this compound. smolecule.com

C-H Functionalization: A major goal in modern organic chemistry is the direct functionalization of C-H bonds. Developing methods for the selective C-H activation of the naphthalene core or the phenyl ring in this compound would provide a highly efficient route to complex derivatives without the need for pre-functionalized starting materials.

Skeletal Editing: Inspired by recent advances, exploring skeletal editing of the naphthalene core itself could lead to entirely new molecular scaffolds. nih.gov Reactions that enable the precise insertion or swapping of atoms within the aromatic rings could generate derivatives with distinctly different electronic and steric properties. nih.gov

Photocatalysis and Electrochemistry: Utilizing visible-light photocatalysis or electrochemical methods can unlock new reaction pathways that are inaccessible through traditional thermal methods. These techniques could enable novel cycloadditions, cross-couplings, or ring-opening reactions, expanding the chemical space accessible from a this compound starting point.

Understanding Formation Mechanisms: Deeper investigation into the fundamental formation mechanisms of substituted naphthalenes, such as the Hydrogen-Abstraction-Acetylene-Addition (HACA) routes, can provide insights into controlling reaction outcomes and developing new synthetic strategies under various conditions. osti.govuoa.gr

The discovery of new reactions will not only provide access to a wider array of derivatives but also deepen the fundamental understanding of this compound's chemical behavior.

Synergistic Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The most significant breakthroughs involving this compound are expected to emerge from synergistic research that spans traditional disciplinary boundaries. The compound's structure is a natural bridge between organic synthesis, the design of functional materials, and the exploration of biological systems.

Bioactive Materials: Combining the potential biological activity of naphthalene derivatives with materials science could lead to the development of surfaces with antimicrobial properties or smart materials for controlled drug release. ekb.eg The phenoxymethyl group could be modified to tune solubility and interaction with biological membranes.

Molecular Probes and Sensors: By incorporating fluorophores or other reporter groups, this compound could serve as a scaffold for chemical probes to study biological processes. Its integration into supramolecular systems could form the basis of sensitive sensors for detecting specific analytes through changes in optical or electronic signals. grafiati.com

Organic Electronics: The naphthalene moiety is a well-known building block for organic semiconductors. nih.gov Interdisciplinary efforts between synthetic chemists and materials scientists could focus on creating novel this compound-based polymers or small molecules for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the phenoxymethyl group can be used to modulate solubility and solid-state packing.

The future of this compound research lies in this collaborative space, where the synthesis of new molecules is directly inspired by and targeted toward specific applications in materials science and the life sciences.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when investigating the hepatotoxicity of 1-(Phenoxymethyl)naphthalene in animal models?

  • Methodological Answer : Studies should include standardized exposure routes (oral, inhalation) and species (e.g., rodents) to assess hepatic effects systematically. Key endpoints include liver enzyme activity (e.g., ALT, AST), histopathological changes, and dose-response relationships. Inclusion criteria should align with Table B-1 (species, health outcomes like hepatic effects) to ensure comparability across studies. Data extraction should follow templates like Table C-2, capturing experimental variables and outcomes.

Q. How should researchers approach literature screening to identify relevant toxicological studies on this compound?

  • Methodological Answer : Implement a two-step screening process:

Title/Abstract Screen : Filter studies using inclusion criteria (e.g., species, exposure routes, health outcomes like hepatic or respiratory effects).

Full-Text Review : Exclude studies lacking quantitative dose-response data or mechanistic insights.
For example, 14,468 records were reduced to 720 relevant studies in a recent review (Appendix B).

Q. What are the primary metabolic biomarkers for assessing human exposure to naphthalene derivatives like this compound?

  • Methodological Answer : Prioritize urinary metabolites such as 1-naphthol (correlated with naphthalene exposure) and glutathione conjugates. Analytical methods should quantify epoxide intermediates and quinones, which are critical for understanding oxidative stress pathways.

Advanced Research Questions

Q. What systematic review methodologies are recommended for assessing the health effects of this compound?

  • Methodological Answer : Follow the 8-step framework (Appendix C):

  • Problem Formulation : Define objectives (e.g., hepatotoxicity, carcinogenicity).
  • Literature Screening : Use inclusion criteria (Table B-1) and extract data (Table C-2).
  • Risk of Bias Assessment : Apply questionnaires (Tables C-6, C-7) to evaluate randomization, blinding, and outcome reporting.
  • Evidence Synthesis : Rate confidence in the body of evidence (e.g., high/moderate/low) and integrate findings using weight-of-evidence approaches.

Q. How can researchers resolve contradictions in carcinogenicity data across studies on naphthalene derivatives?

  • Methodological Answer :

  • Heterogeneity Analysis : Stratify studies by species, exposure duration, and dose levels.
  • Risk of Bias Adjustment : Exclude studies with poor randomization or incomplete outcome data (Table C-6).
  • Mechanistic Consistency : Compare metabolic activation pathways (e.g., epoxide formation) across in vitro and in vivo models. Conflicting data may arise from species-specific cytochrome P450 activity.

Q. What advanced techniques are recommended for studying the neurotoxic potential of this compound?

  • Methodological Answer :

  • In Vitro Models : Use neuronal cell lines to assess oxidative stress (e.g., ROS quantification) and mitochondrial dysfunction.
  • Omics Approaches : Apply transcriptomics to identify dysregulated pathways (e.g., apoptosis, neuroinflammation).
  • Behavioral Assays : In vivo models should include motor function tests (e.g., rotarod) and cognitive assessments (e.g., Morris water maze).

Q. How should researchers address gaps in toxicokinetic data for this compound?

  • Methodological Answer :

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate existing data on absorption, distribution, and metabolism to predict tissue-specific exposure.
  • Isotope-Labeling : Use ¹⁴C-labeled compounds to track metabolite distribution in excretion studies.
  • Cross-Species Extrapolation : Compare metabolic rates (e.g., epoxide hydrolase activity) between humans and rodents.

Data Contradiction Analysis

Q. What strategies validate conflicting findings on the respiratory toxicity of this compound?

  • Methodological Answer :

  • Dose-Response Reanalysis : Check for non-linear relationships (e.g., hormetic effects at low doses).
  • Endpoint Harmonization : Standardize metrics like bronchiolar hyperplasia scoring across studies.
  • Sensitivity Analysis : Exclude outliers or studies with high risk of bias (e.g., inadequate exposure characterization).

Tables Referenced in Evidence

  • Table B-1 : Inclusion criteria for health effects studies (species, exposure routes, outcomes).
  • Table C-2 : Data extraction template for experimental variables (species, dose, endpoints).
  • Table C-6 : Risk of bias criteria for human studies (randomization, blinding).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.